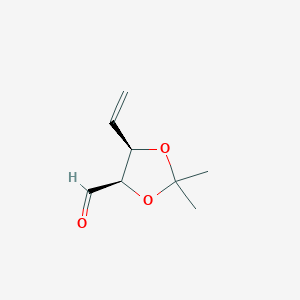
(4R,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde: is a chemical compound with the molecular formula C8H12O3. It is also known by its synonym, Ticagrelor Impurity 128 . This compound is characterized by its unique structure, which includes a dioxolane ring and a vinyl group. It is primarily used in research and development, particularly in the field of pharmaceuticals.
Métodos De Preparación
The synthesis of (4R,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde involves several steps. The starting materials and specific reaction conditions can vary, but a common method includes the use of protective groups to form the dioxolane ring. The reaction typically involves the following steps:
Formation of the dioxolane ring: This is achieved by reacting a suitable aldehyde with an alcohol under acidic conditions.
Introduction of the vinyl group: This step involves the use of a vinylating agent to introduce the vinyl group into the molecule.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
(4R,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(4R,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde has several scientific research applications:
Pharmaceutical Research: It is used as an impurity standard in the development and quality control of Ticagrelor, a medication used to reduce the risk of stroke and heart attack.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new drugs and materials.
Biological Studies: Researchers use this compound to study its biological activity and potential therapeutic effects
Mecanismo De Acción
The mechanism of action of (4R,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is not well-documented. as an impurity of Ticagrelor, it may interact with similar molecular targets. Ticagrelor works by inhibiting the P2Y12 receptor on platelets, preventing platelet aggregation and reducing the risk of thrombotic events. It is possible that this compound may exhibit similar interactions, although further research is needed to confirm this .
Comparación Con Compuestos Similares
(4R,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde can be compared with other similar compounds, such as:
D-erythro-Pent-4-enose: This compound lacks the dioxolane ring and vinyl group, making it less complex and potentially less reactive.
4,5-dideoxy-2,3-O-isopropylidene-D-erythro-4-pentenose: This compound is structurally similar but may have different reactivity and applications due to slight variations in its molecular structure.
Propiedades
Número CAS |
155934-55-7 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
(4R,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H12O3/c1-4-6-7(5-9)11-8(2,3)10-6/h4-7H,1H2,2-3H3/t6-,7+/m1/s1 |
Clave InChI |
AMXAGLAPRRVGDY-RQJHMYQMSA-N |
SMILES |
CC1(OC(C(O1)C=O)C=C)C |
SMILES isomérico |
CC1(O[C@@H]([C@@H](O1)C=O)C=C)C |
SMILES canónico |
CC1(OC(C(O1)C=O)C=C)C |
Sinónimos |
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















